molecular formula C6H4F3IN2 B1400585 5-Iodo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1227596-12-4

5-Iodo-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1400585
CAS No.: 1227596-12-4
M. Wt: 288.01 g/mol
InChI Key: OQZVGYFPJGTYPR-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C₆H₄N₂F₃I It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-(trifluoromethyl)pyridin-2-amine is reacted with an iodine source in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

5-Iodo-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-(trifluoromethyl)pyridin-2-amine
  • 5-Chloro-6-(trifluoromethyl)pyridin-2-amine
  • 5-Fluoro-6-(trifluoromethyl)pyridin-2-amine

Uniqueness

5-Iodo-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic and steric properties, making this compound valuable in various chemical and biological applications.

Properties

IUPAC Name

5-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVGYFPJGTYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728745
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227596-12-4
Record name 5-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 4.8 g (30 mmol) 6-trifluoromethyl-pyridin-2-ylamine and 6.7 g (30 mmol) NIS. Yield after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel: 5.73 g (67%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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